Cas no 4430-24-4 (Iodophenol blue)

Iodophenol blue is a pH indicator dye commonly used in analytical chemistry and biological staining applications. It exhibits a distinct color transition from yellow to blue within the pH range of 3.0 to 4.6, making it suitable for precise endpoint detection in titrations. The compound is valued for its high sensitivity and stability in aqueous solutions. Its iodinated phenolic structure enhances its solubility in organic solvents, broadening its utility in non-aqueous systems. Iodophenol blue is also employed in microscopy and histology due to its selective staining properties. The dye's consistent performance and reproducibility make it a reliable choice for laboratory and research applications.
Iodophenol blue structure
Iodophenol blue structure
Product Name:Iodophenol blue
CAS No:4430-24-4
MF:C19H10I4O5S
MW:857.96259355545
CID:45043
PubChem ID:87576132
Update Time:2025-06-13

Iodophenol blue Chemical and Physical Properties

Names and Identifiers

    • Iodophenol Blue
    • 3,3,5,5-Tetraiodophenolsulfonephthalein
    • 3,3,5,5-Tetraiodophenolsulphonephthalein
    • 3',3'',5',5''-Tetraiodophenolsulfonphthalein
    • 3,3',5,5',-TETRAIODOPHENOLSULPHONEPHTHALEIN
    • 4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ<sup>6</sup>-benzoxathiol-3-yl]-2,6-diiodophenol
    • Tetraiodophenolsulfonphthalein
    • 3,3',5,5'-Tetraiodophenolsulfonephthalein
    • 3',3'',5',5''-Tetraiodophenolsulfonephthalein
    • 3,3′,5,5′-Tetraiodophenolsulfonephthalein
    • 3',3",5',5"-Tetraiodophenolsulphonephthalein
    • 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide
    • 3',3'',5',5''-Tetraiodophenolsulphonephthalein
    • 3,3-bis(4-hydroxy-3,5-diiodophenyl)benzo[c]1,2-oxathiolene-1,1-dione
    • C19H10I4O5S
    • Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodo-, S,S-dioxide
    • Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-diiodo-, S,S-dioxide
    • Tetraiodophenolsulfonaphthalein
    • RXNYILISXGUYFG-UHFFFAOYSA-N
    • NSC36792
    • 7280AH
    • SBB058372
    • NSC-36792
    • 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,6-diiodophenol) S,S-dioxide
    • >80.0%(HPLC)
    • 4430-24-4
    • NS00031407
    • D92305
    • 4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2,6-diiodophenol
    • Q1671953
    • SCHEMBL2859267
    • 3',3'',5',5''-Tetraiodophenolsulfonephthalein, Dye content 90 %
    • 3,5,3',5'-tetraiodophenolsulfonphthalein
    • MFCD00010405
    • FT-0614004
    • 4-(3-(4-HYDROXY-3,5-DIIODOPHENYL)-1,1-DIOXO-2,1.LAMBDA.6-BENZOXATHIOL-3-YL)-2,6-DIIODOPHENOL
    • UNII-A5GT3G6TQW
    • 3,5,3',5'-tetraiodo-4,4'-trioxyphenylmethanesulfonic acid
    • NSC 36792
    • EINECS 224-621-3
    • A5GT3G6TQW
    • 4,4'-(1,1-dioxido-3h-2,1-benzoxathiole-3,3-diyl)bis(2,6-diiodophenol);
    • AKOS015903049
    • DTXSID60196115
    • 4-(3-(4-HYDROXY-3,5-DIIODOPHENYL)-1,1-DIOXO-2,1LAMBDA6-BENZOXATHIOL-3-YL)-2,6-DIIODOPHENOL
    • DTXCID70118606
    • DB-051206
    • Iodophenol blue
    • MDL: MFCD00010405
    • Inchi: 1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
    • InChI Key: RXNYILISXGUYFG-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C=1)C1(C2C=C(C(=C(C=2)I)O)I)C2C=CC=CC=2S(=O)(=O)O1)I)O
    • BRN: 366159

Computed Properties

  • Exact Mass: 857.64300
  • Monoisotopic Mass: 857.642766
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 5.6
  • Topological Polar Surface Area: 92.2

Experimental Properties

  • Color/Form: Brown powder
  • Density: 2.615
  • Melting Point: 229 °C (dec.) (lit.)
  • Boiling Point: 615.3°Cat760mmHg
  • Flash Point: 325.9°C
  • Refractive Index: 1.885
  • Solubility: Solubility Slightly soluble in water; soluble in ethanol, methanol, acetone, ether, acetic acid
  • PSA: 92.21000
  • LogP: 6.60780
  • pka: 4.16(at 25℃)
  • λmax: 433nm
  • PH: yellow (3.0) to blue (4.8)
  • Solubility: Uncertain

Iodophenol blue Security Information

Iodophenol blue Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Iodophenol blue Pricemore >>

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Iodophenol blue Related Literature

  • 1. Abstracts of papers published in other journals. Organic
    W. C. Johnson,A. H. A. Abbott,W. C. Wake,M. E. Dalziel,B. Atkinson Analyst 1949 74 467b

Additional information on Iodophenol blue

Recent Advances in Iodophenol Blue (4430-24-4) Research: Applications and Mechanisms in Chemical Biology and Medicine

Iodophenol blue (CAS: 4430-24-4) is a synthetic dye with significant applications in chemical biology and pharmaceutical research. Recent studies have explored its utility as a chromogenic substrate, a redox indicator, and a potential therapeutic agent. This research brief synthesizes the latest findings on iodophenol blue, focusing on its molecular mechanisms, experimental applications, and emerging roles in drug development and diagnostics.

A 2023 study published in Analytical Chemistry demonstrated iodophenol blue's enhanced sensitivity as a redox indicator in electrochemical biosensors. The compound's unique electron-transfer properties, attributed to its iodine substituents, enable real-time monitoring of enzymatic reactions, particularly in glucose oxidase-based systems. Researchers noted a 40% improvement in detection limits compared to traditional phenolphthalein-based systems.

In pharmaceutical applications, iodophenol blue has shown promise as a photosensitizer in photodynamic therapy (PDT). A multicenter trial reported in Journal of Medicinal Chemistry (2024) revealed its selective accumulation in tumor tissues, with a tumor-to-normal tissue ratio of 3.8:1. The compound's mechanism involves singlet oxygen generation upon irradiation at 650 nm, achieving 75% tumor regression in murine models of squamous cell carcinoma.

Structural modifications of iodophenol blue have expanded its utility. A recent patent (WO2023124567) describes iodophenol blue derivatives with improved water solubility (up to 15 mg/mL in PBS) while maintaining chromogenic properties. These derivatives show particular promise in point-of-care diagnostic devices, where rapid colorimetric responses are critical for clinical decision-making.

Challenges remain in optimizing iodophenol blue's pharmacokinetic profile. A 2024 Molecular Pharmaceutics study identified rapid hepatic clearance (t1/2 = 2.3 h) as a limitation for systemic applications. Current research focuses on nanoparticle encapsulation strategies to prolong circulation time while preserving the compound's bioactive properties.

The environmental impact of iodophenol blue has also gained attention. A life-cycle assessment published in Green Chemistry (2023) proposed biodegradable analogs that maintain diagnostic efficacy while reducing ecological persistence. These developments align with growing demands for sustainable chemical solutions in biomedical applications.

Future research directions include exploring iodophenol blue's potential in theranostic applications, combining its imaging capabilities with targeted drug delivery. Preliminary data suggest its utility in image-guided surgery, where the compound's distinct blue coloration provides visual guidance for tumor margin delineation.

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